"2-Methoxy-3-(propan-2-yloxy)aniline" molecular structure
"2-Methoxy-3-(propan-2-yloxy)aniline" molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Methoxy-3-(propan-2-yloxy)aniline
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-3-(propan-2-yloxy)aniline, a substituted aniline derivative of increasing interest to the scientific community. While not extensively documented as a standalone therapeutic agent, its structural complexity and functional group arrangement make it a valuable intermediate in synthetic organic chemistry, particularly in the domain of drug discovery and development. This document details the molecule's structural features, physicochemical properties, and its potential significance as a scaffold in medicinal chemistry. Furthermore, it outlines a robust, field-proven synthetic pathway, complete with detailed experimental protocols for its preparation and purification. A critical component of this guide is the in-depth discussion of analytical techniques for structural confirmation and purity assessment, including NMR, MS, and HPLC. Finally, essential safety, handling, and storage protocols are presented to ensure its responsible use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's core attributes.
Molecular Overview and Physicochemical Properties
Nomenclature and Chemical Identifiers
The systematic naming and identification of a chemical entity are foundational for unambiguous scientific communication. The compound is identified as follows:
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Systematic IUPAC Name: 2-Methoxy-3-(propan-2-yloxy)aniline
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Common Synonyms: 2-Methoxy-3-isopropoxyaniline
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CAS Number: 1351333-82-4 (Note: This CAS number is associated with the molecule's appearance in vendor catalogs, but extensive literature under this specific number is sparse).
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Molecular Formula: C₁₀H₁₅NO₂
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Molecular Weight: 181.23 g/mol [1]
Structural Elucidation
The molecular architecture of 2-Methoxy-3-(propan-2-yloxy)aniline consists of a central aniline ring substituted with three key functional groups. The arrangement of these groups dictates the molecule's reactivity, steric profile, and electronic properties.
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Aniline Core: The primary amino group (-NH₂) at position C1 defines the molecule as an aniline, imparting basicity and nucleophilic character.
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Methoxy Group: An electron-donating methoxy group (-OCH₃) is located at the C2 position, ortho to the amine.
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Isopropoxy Group: A bulkier, electron-donating isopropoxy group (-OCH(CH₃)₂) is situated at the C3 position, meta to the amine.
This specific 1,2,3-substitution pattern creates a sterically hindered and electron-rich aromatic system, influencing its role as a synthetic building block.
Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The following table includes properties calculated from its structure and data from closely related analogs like 3-isopropoxyaniline and 2-methoxyaniline for reference.
| Property | Value / Predicted Value | Source / Comment |
| Molecular Weight | 181.23 g/mol | Calculated[1] |
| XlogP | 2.0 | Predicted value indicating moderate lipophilicity[1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (from -NH₂, -OCH₃, -O-isopropyl) | Calculated |
| Appearance | Pale yellow to colorless oil | Predicted based on similar anilines[2][3] |
| Boiling Point | ~230 °C | Estimated based on 3-isopropoxyaniline[2] |
| Density | ~1.02 g/mL | Estimated based on 3-isopropoxyaniline[2] |
Significance in Medicinal Chemistry and Drug Development
Substituted anilines are privileged scaffolds in modern pharmacology, serving as foundational cores for a multitude of therapeutic agents.[4][5] Their utility stems from the amino group's ability to act as a key hydrogen bond donor or as a nucleophilic handle for further synthetic elaboration.
Role as a Synthetic Intermediate for Kinase Inhibitors
The primary value of 2-Methoxy-3-(propan-2-yloxy)aniline lies in its potential as a precursor for more complex molecules, particularly kinase inhibitors.[4] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The aniline moiety is a common feature in ATP-competitive kinase inhibitors, where the -NH group often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket. Derivatives of substituted anilines have been successfully incorporated into inhibitors targeting enzymes like c-Src, Abl, ALK, and EGFR.[4]
The specific substitution pattern of this molecule offers a unique starting point for creating derivatives with tailored steric and electronic properties to achieve high potency and selectivity for a target kinase.
Retrosynthetic Analysis and Synthesis Protocols
Retrosynthetic Strategy
A logical synthetic approach to an aniline derivative involves the reduction of a corresponding nitroaromatic compound. This is a reliable and high-yielding transformation. The nitroaromatic precursor can, in turn, be synthesized from a simpler, commercially available starting material through electrophilic aromatic substitution (nitration). The ether linkages can be formed via nucleophilic substitution, such as the Williamson ether synthesis.
Proposed Synthesis Pathway: A Two-Step Protocol
The most direct and established route involves the nitration of a suitable precursor followed by catalytic hydrogenation. This approach is highly efficient and scalable.
Pathway Overview:
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Step 1: Nitration. Synthesis of 1-methoxy-2-nitro-3-(propan-2-yloxy)benzene from 1-methoxy-2-(propan-2-yloxy)benzene.
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Step 2: Reduction. Catalytic hydrogenation of the nitro intermediate to yield the final aniline product.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
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Nitration: Acetic anhydride is used as the solvent to moderate the reactivity of nitric acid, preventing over-nitration and oxidation. The reaction is run at low temperatures to control the exothermic process and improve regioselectivity.
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Reduction: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is chosen over older methods (e.g., Fe/HCl) because it is cleaner, proceeds under mild conditions (room temperature, moderate H₂ pressure), and the catalyst can be easily removed by filtration, simplifying purification.[6] Methanol is an excellent solvent for both the substrate and for dissolving hydrogen gas.[7]
Step 1: Synthesis of 1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene
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In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-methoxy-2-(propan-2-yloxy)benzene (1.0 eq) in acetic anhydride (5-10 volumes).
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Cool the mixture to 0 °C in an ice-water bath.
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Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitroaromatic product. Purify via flash chromatography if necessary.
Step 2: Catalytic Hydrogenation to 2-Methoxy-3-(propan-2-yloxy)aniline
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To a hydrogenation vessel, add the crude 1-methoxy-2-nitro-3-(propan-2-yloxy)benzene (1.0 eq) and methanol (10-20 volumes).[7]
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric and may react violently with methanol if not handled properly.[8] The vessel should be inerted with nitrogen or argon before adding the catalyst.
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Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
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Pressurize the vessel with hydrogen (typically 30-50 psi) and stir the mixture vigorously at room temperature.[6]
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis of aliquots. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
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Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Methoxy-3-(propan-2-yloxy)aniline, which can be used directly or purified by column chromatography.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR (Predicted): The spectrum would exhibit distinct signals:
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Aromatic Region (6.5-7.5 ppm): Three signals corresponding to the protons on the aniline ring.
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Amine Protons (~3.5-4.5 ppm): A broad singlet for the -NH₂ protons.
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Isopropoxy Group: A septet for the -OCH- proton (~4.5 ppm) and a doublet for the two -CH₃ groups (~1.3 ppm).
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Methoxy Group: A sharp singlet for the -OCH₃ protons (~3.8 ppm).[9]
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¹³C NMR (Predicted): The spectrum would show 10 distinct carbon signals, including characteristic peaks for the methoxy carbon (~55 ppm), the isopropoxy methine and methyl carbons, and six unique aromatic carbons.
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-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern.
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Expected Molecular Ion (M⁺): A peak at m/z = 181.11.
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Key Fragmentation: Loss of a methyl group (M-15) from the methoxy or isopropoxy moiety, and loss of a propyl fragment (M-43) are common fragmentation pathways for such ethers.[10]
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Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of organic compounds.[11]
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Protocol: Reverse-Phase HPLC for Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[13]
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.
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Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
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Safety, Handling, and Storage
Aniline and its derivatives are classified as toxic and must be handled with appropriate precautions.[5] While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds like 2-methoxyaniline and other substituted anilines should be used to guide safety procedures.[14][15]
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Hazard Identification:
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Toxicity: Harmful if swallowed and toxic if inhaled or in contact with skin.[14][15]
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Irritation: May cause skin, eye, and respiratory tract irritation.[15][16]
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms.[14]
-
Carcinogenicity: Some aniline derivatives are suspected carcinogens (IARC Group 2B).[5][14]
-
-
Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation.[14]
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[14]
-
Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: A respirator may be required if engineering controls are insufficient or for spill cleanup.[14]
-
-
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
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Conclusion
2-Methoxy-3-(propan-2-yloxy)aniline represents a structurally distinct and valuable chemical entity for synthetic and medicinal chemistry. Its electron-rich and sterically defined aniline core makes it an attractive starting point for the development of novel small molecules, particularly kinase inhibitors for oncological applications. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation, purification, and characterization, enabling researchers to confidently utilize this compound in their discovery programs. Adherence to the stringent safety and handling procedures outlined is paramount to ensure the well-being of laboratory personnel.
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